9-环己基-1,7-二甲基-3-(2-甲基苯基甲基)-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyrimido[2,1-f]purine, which is a type of purine. Purines are biologically significant and are found in many biological compounds such as DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimido[2,1-f]purine ring system, and the addition of the various substituents. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound contains a cyclohexyl group, two methyl groups, and a 2-methylbenzyl group attached to a tetrahydropyrimido[2,1-f]purine ring system. The 3D conformation of the molecule would depend on the preferred conformations of the cyclohexyl and purine rings, and the orientations of the substituents .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the methyl groups might be susceptible to oxidation, and the purine ring might undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, it might have low solubility in water due to the presence of the nonpolar cyclohexyl and methyl groups .科学研究应用
Synthesis of Heterocyclic Compounds
Research has demonstrated innovative methodologies in the regioselective synthesis of pyrimidine-annelated heterocycles, showcasing the versatility of related compounds in generating structurally diverse heterocycles. For instance, Majumdar et al. (2001) highlighted a process yielding 6-bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione among other compounds, underscoring the synthetic utility of similar chemical frameworks in creating complex heterocyclic structures Majumdar, Das, Kundu, & Bandyopadhyay, 2001.
Multi-target Drugs for Neurodegenerative Diseases
The design and synthesis of tricyclic xanthine derivatives, including structures akin to the queried compound, have been explored for their potential in treating neurodegenerative diseases. Brunschweiger et al. (2014) discovered compounds acting as potent dual-target-directed A1/A2A adenosine receptor antagonists. Their findings suggest that such compounds could offer symptomatic relief and possibly disease-modifying effects in neurodegenerative conditions, highlighting the therapeutic promise of these chemical scaffolds Brunschweiger, Koch, Schlenk, et al., 2014.
Dual-target Directed Ligands
Further investigations into N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones have revealed their potential as dual-target-directed ligands. These compounds combine A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. Załuski et al. (2019) synthesized and evaluated a library of these compounds, identifying several with promising dual-acting capabilities. This research underscores the versatility of purine-based scaffolds in developing multi-target drugs for neurological disorders Załuski, Schabikowski, Schlenk, et al., 2019.
Catalysis and Polymer Synthesis
In the realm of polymer science, parabanic acid derivatives have been explored for their role as latent catalysts in polymerization processes. Altmann, Frey, & Buchmeiser (2020) utilized a spirocyclic parabanic acid derivative for the polymerization of anhydride-cured epoxide resins and azepan-2-one. This study highlights the innovative use of such compounds in catalyzing polymer synthesis, offering insights into their practical applications beyond medicinal chemistry Altmann, Frey, & Buchmeiser, 2020.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
9-cyclohexyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-16-13-27(19-11-5-4-6-12-19)23-25-21-20(28(23)14-16)22(30)29(24(31)26(21)3)15-18-10-8-7-9-17(18)2/h7-10,16,19H,4-6,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWCPNJSLHSVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。